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Compound of Interest

Compound Name: Acetylurea

Cat. No.: B1202565

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetylurea, a simple derivative of urea, finds application in various chemical syntheses.
Despite its structural simplicity, a comprehensive public toxicological profile for acetylurea is
not readily available. This technical guide aims to provide a thorough assessment based on
existing data for acetylurea, its predicted metabolites, and structurally related compounds. Due
to the limited direct experimental data on acetylurea, this guide employs a predictive approach
for its metabolism and discusses the toxicology of its likely breakdown products, acetic acid
and urea. Furthermore, it summarizes the known hazards of acetylurea and provides context
by examining the toxicological profiles of related N-acylureas and similar structures. Standard
experimental protocols for key toxicological endpoints are detailed to guide future research.
This document is intended to be a resource for researchers and professionals in drug
development and chemical safety assessment, highlighting current knowledge and significant
data gaps.

Physicochemical Properties and Hazard
Identification of Acetylurea

Acetylurea, also known as N-acetylcarbamide, is a white crystalline solid. Its basic
physicochemical properties are summarized below.
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Property Value

Chemical Formula CsHsN20:2

Molecular Weight 102.09 g/mol

CAS Number 591-07-1

Appearance White to off-white crystalline solid
Solubility Soluble in water

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals
(GHS), acetylurea is classified with the following hazards[1]:

o Skin Irritation (Category 2): H315 - Causes skin irritation.
» Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

o Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation:
H335 - May cause respiratory irritation.

Metabolism of Acetylurea

Direct experimental studies detailing the metabolic fate of acetylurea in humans or animals are
scarce in publicly available literature. However, based on its chemical structure as an N-
acylurea, the most probable metabolic pathway is enzymatic hydrolysis.

Predicted Metabolic Pathway: Hydrolysis

It is anticipated that acetylurea undergoes hydrolysis, catalyzed by amidase enzymes, to yield
acetic acid and urea. Both of these products are endogenous to the human body.

Figure 1: Predicted metabolic hydrolysis of acetylurea.

Toxicological Assessment of Predicted Metabolites
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Since acetic acid and urea are the likely metabolites of acetylurea, their toxicological profiles
are relevant to understanding the potential effects of acetylurea exposure.

Toxicological Profile of Urea

Urea is a natural product of protein metabolism in mammals and is generally considered to
have low toxicity.

Species Route LD50 Reference
Rat (male) Oral 14,300 mg/kg bw ECHA
Rat (female) Oral 15,000 mg/kg bw ECHA
Mouse (male) Oral 11,500 mg/kg bw ECHA
Mouse (female) Oral 13,000 mg/kg bw ECHA
Rat (male) Subcutaneous 9,400 mg/kg bw ECHA
Rat (female) Subcutaneous 8,200 mg/kg bw ECHA
Rat (male) Intravenous 5,400 mg/kg bw ECHA
Rat (female) Intravenous 5,300 mg/kg bw ECHA

Studies in rats and mice fed diets containing up to 4.5% urea did not find evidence of
carcinogenicity[2]. While no definitive target organs for oral exposure have been identified,
some animal studies suggest that at high doses, the liver and kidney could be potential targets
of urea toxicity[3].

Urea was not found to be genotoxic in several bacterial and mammalian assays. Genotoxicity
was observed in some in vitro assays at high concentrations, a property attributed to its ability
to cause uncoiling of DNA, but this is not considered to be linked to in vivo genotoxic activity[2].

In a study where pregnant rats and mice were orally administered an aqueous solution of urea
at 2000 mg/kg on days 10 and 12 of gestation, no observable effects on fetal development
were seen. The mean number of implants, live fetuses, percent fetal resorptions, mean fetal
weight, and percent of malformed fetuses were comparable to the control group[2].
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Toxicological Profile of Acetic Acid

Acetic acid is a normal constituent of human metabolism and is generally recognized as safe
(GRAS) for its use in food. In concentrated forms, it is corrosive to tissues. Systemic toxicity
from ingestion of diluted acetic acid is low due to its rapid metabolism.

Toxicological Assessment of Acetylurea

Direct experimental data on the systemic toxicity of acetylurea is very limited. The following
sections summarize the available information and provide context based on structurally related
compounds.

Acute Toxicity

No specific LD50 values for acetylurea were found in the public literature. A dermal acute
toxicity study on a related substance showed an LD50 of >2000 mg/kg, indicating low dermal
toxicity[4].

Subchronic and Chronic Toxicity and Carcinogenicity

No studies on the subchronic or chronic toxicity or the carcinogenicity of acetylurea were
identified. However, the structurally related compound acetamide is classified as "possibly
carcinogenic to humans (Group 2B)" by the IARC, as it has been shown to be a
hepatocarcinogen in rats[5]. This raises a potential concern for acetylurea that would need to
be investigated.

Genotoxicity

No direct genotoxicity studies on acetylurea were found. However, other urea derivatives have
shown genotoxic potential:

e Hydroxyurea has demonstrated mutagenic and genotoxic potential in Salmonella/Microsome
and micronucleus assays[6].

o Dimethylol urea and diazolidinyl urea, which are formaldehyde-releasing preservatives, are
considered genotoxic in vitro[7][8].
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Given these findings for related compounds, a full genotoxicity assessment of acetylurea is
warranted.

Developmental and Reproductive Toxicity

No studies on the developmental or reproductive toxicity of acetylurea were found.

Experimental Protocols for Toxicological
Assessment

Should a comprehensive toxicological evaluation of acetylurea be undertaken, standard
testing protocols would be employed. The following sections detail the methodologies for key
toxicological endpoints.

Acute Oral Toxicity (e.g., OECD 423)

The acute oral toxicity test provides information on the hazardous effects likely to arise from a
single oral dose of a substance. The Up-and-Down Procedure (UDP) is one such method.
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Figure 2: Workflow for an acute oral toxicity study (Up-and-Down Procedure).
Methodology:
+ Animal Selection: Typically, female rats are used.

¢ Dosing: A single animal is dosed with the test substance at a selected starting dose.
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e Observation: The animal is observed for signs of toxicity and mortality over a period of at
least 48 hours.

e Dose Adjustment: If the animal survives, the dose for the next animal is increased. If the
animal dies, the dose is decreased.

e Sequential Testing: This process is continued for a small number of additional animals.

o LD50 Estimation: The results are used to estimate the LD50 value and classify the
substance for acute toxicity.

In Vitro Genotoxicity Testing Battery

A standard battery of in vitro tests is used to assess the potential of a substance to cause
genetic damage.

El'est Substance (Acetylurea))

Bacterial Reverse Mutation Test (Ames Test) In Vitro Micronucleus Test
(OECD 471) (OECD 487)

(+/- Metabolic Activation (89)) Detects gene mutations (+/- Metabolic Activation (SQ)) Detects clastogenicity and aneugenicity

Click to download full resolution via product page
Figure 3: Standard in vitro genotoxicity testing battery.
Methodologies:
» Bacterial Reverse Mutation Test (Ames Test; OECD 471):

o Test System: Histidine-dependent strains of Salmonella typhimurium.
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o Procedure: Bacteria are exposed to the test substance with and without a metabolic
activation system (S9 fraction from rat liver).

o Endpoint: Mutations that revert the bacteria to a histidine-independent state, allowing them
to grow on a histidine-free medium. An increase in the number of revertant colonies
indicates mutagenic potential.

e In Vitro Micronucleus Test (OECD 487):

o Test System: Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, V79,
L5178Y, or TK6 cells).

o Procedure: Cells are exposed to the test substance with and without a metabolic activation
system (S9).

o Endpoint: The presence of micronuclei, which are small nuclei that form from chromosome
fragments or whole chromosomes that lag behind at anaphase during cell division. An
increase in micronuclei indicates clastogenic (chromosome breaking) or aneugenic
(chromosome loss/gain) potential.

Potential Signaling Pathways

There is no direct evidence linking acetylurea to specific signaling pathways. However, based
on the genotoxic effects of some related urea compounds, a hypothetical pathway involving the
DNA damage response could be considered for future investigation.
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Figure 4: Hypothetical DNA damage response pathway.

Disclaimer: This diagram represents a hypothetical signaling pathway that could be activated if
acetylurea or its metabolites were found to be genotoxic. There is currently no experimental
evidence to support this for acetylurea.

Conclusion and Future Directions

The toxicological assessment of acetylurea is currently hampered by a significant lack of direct
experimental data. Based on its GHS classification, it is known to be an irritant to the skin,
eyes, and respiratory tract. The predicted metabolic pathway of hydrolysis to acetic acid and
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urea suggests that systemic toxicity after metabolic clearance would likely be low, given the low
toxicity of these endogenous compounds.

However, several points of potential concern warrant further investigation:

e The carcinogenic potential of the structurally related compound, acetamide, highlights the
need for a carcinogenicity bioassay of acetylurea.

e The genotoxicity of other urea derivatives suggests that a full in vitro and, if necessary, in
Vivo genotoxicity assessment of acetylurea is crucial.

e The absence of data on reproductive and developmental toxicity represents a major data
gap.

To build a comprehensive safety profile for acetylurea, the following studies are
recommended:

e Metabolism studies (in vitro and in vivo) to confirm the metabolic pathway and identify any
minor, potentially reactive metabolites.

o Afull battery of in vitro genotoxicity tests.

o Acute oral toxicity studies to determine the LD50.

» Repeated-dose subchronic toxicity studies (e.g., 90-day study in rodents) to identify target
organs and establish a No-Observed-Adverse-Effect-Level (NOAEL).

o Reproductive and developmental toxicity screening studies.

Until such data become available, a cautious approach should be taken when handling
acetylurea, in line with its known irritant properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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